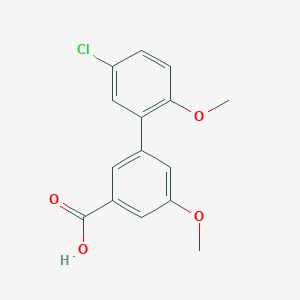
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95% (2M3TFPBA95%) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 166-168°C. The compound has been studied for its use in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2M3TFPBA95% is not well understood. However, it is believed that the compound acts as an acylating agent, forming a covalent bond between the carboxylic acid group of the molecule and an electron-rich aromatic ring. This covalent bond is then broken, releasing the aromatic ring and forming a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2M3TFPBA95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes involved in the breakdown of fatty acids, the inhibition of histamine release, and the inhibition of prostaglandin synthesis.
Advantages and Limitations for Lab Experiments
2M3TFPBA95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is a stable compound and is not easily degraded by heat or light. However, it is important to note that the compound is toxic and may cause skin irritation if it comes into contact with the skin.
Future Directions
There are a variety of potential future directions for the use of 2M3TFPBA95%. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in drug synthesis, agrochemicals, and other organic compounds. Finally, further research could explore the potential advantages and limitations of using the compound in lab experiments.
Synthesis Methods
2M3TFPBA95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of trifluoromethylbenzene with 2-methylbenzoic acid in the presence of aluminum chloride. This method yields a product with a purity of 95%.
Scientific Research Applications
2M3TFPBA95% is widely used in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and catalysts.
properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIDFNFHJATNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691139 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261585-65-2 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














